molecular formula C5H11ClO B2884932 1-Chloropentan-2-ol CAS No. 17658-32-1

1-Chloropentan-2-ol

Cat. No.: B2884932
CAS No.: 17658-32-1
M. Wt: 122.59
InChI Key: ZCUMNWDJLBLQKW-UHFFFAOYSA-N
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Description

1-Chloropentan-2-ol is an organic compound with the molecular formula C5H11ClO. It is a chlorinated alcohol, characterized by the presence of a chlorine atom and a hydroxyl group attached to a pentane chain. This compound is used in various chemical reactions and has applications in scientific research and industry.

Scientific Research Applications

1-Chloropentan-2-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as a precursor in the synthesis of pharmaceuticals and bioactive molecules.

    Industry: this compound is utilized in the production of agrochemicals, fragrances, and other specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloropentan-2-ol can be synthesized through several methods. One common approach involves the chlorination of pentan-2-ol. This reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions. The reaction proceeds as follows: [ \text{C5H11OH} + \text{SOCl2} \rightarrow \text{C5H11ClO} + \text{SO2} + \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-Chloropentan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form 1-chloropentan-2-one using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to 1-chloropentane using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form pentan-2-ol.

Common Reagents and Conditions:

    Oxidation: PCC, dichloromethane (DCM) as solvent, room temperature.

    Reduction: LiAlH4, ether as solvent, low temperature.

    Substitution: Sodium hydroxide (NaOH), water as solvent, reflux conditions.

Major Products Formed:

    Oxidation: 1-Chloropentan-2-one.

    Reduction: 1-Chloropentane.

    Substitution: Pentan-2-ol.

Mechanism of Action

The mechanism of action of 1-Chloropentan-2-ol depends on the specific reactions it undergoes. For instance, in substitution reactions, the chlorine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

    2-Chloropentane: Similar in structure but lacks the hydroxyl group.

    1-Chloropentan-2-one: An oxidized form of 1-Chloropentan-2-ol.

    Pentan-2-ol: Similar but without the chlorine atom.

Uniqueness: this compound is unique due to the presence of both a chlorine atom and a hydroxyl group on the same molecule. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry.

Properties

IUPAC Name

1-chloropentan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11ClO/c1-2-3-5(7)4-6/h5,7H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCUMNWDJLBLQKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17658-32-1
Record name 1-chloropentan-2-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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